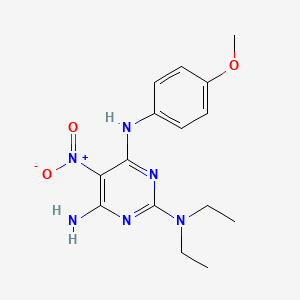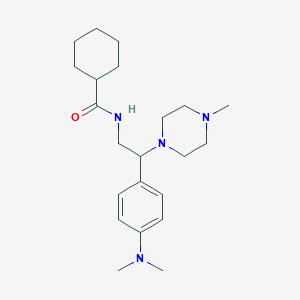![molecular formula C18H15N3OS2 B11262856 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11262856.png)
2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This is achieved by reacting 2-aminothiazole with α-bromoacetophenone under basic conditions to form the imidazo[2,1-b]thiazole scaffold.
Introduction of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.
Attachment of the Thiophene Group: The thiophene moiety is attached through a nucleophilic substitution reaction with thiophene-2-carbaldehyde.
Final Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated thiophenes, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes.
Scientific Research Applications
2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid
- 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
- 2-(1-(2,6-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid
Uniqueness
2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE stands out due to its unique combination of the imidazo[2,1-b]thiazole core with a phenyl and thiophene moiety, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C18H15N3OS2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H15N3OS2/c22-17(19-10-15-7-4-8-23-15)9-14-12-24-18-20-16(11-21(14)18)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,19,22) |
InChI Key |
OENPYBRRRITFSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[(4-bromophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11262783.png)
![2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11262791.png)
![4-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11262797.png)
![N-(2,4-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11262803.png)
![N-(4-bromo-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11262806.png)
![N-(3-methylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11262807.png)
![N-(4-Fluorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11262812.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B11262826.png)
![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B11262831.png)

![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11262841.png)
![2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-phenylacetamide](/img/structure/B11262843.png)
![3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11262853.png)
